molecular formula C20H17ClN4O4S2 B2372133 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896368-88-0

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2372133
CAS No.: 896368-88-0
M. Wt: 476.95
InChI Key: STHLVCREFOWRFQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide featuring a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions, cyclization, and sulfonamide coupling. Structural confirmation typically relies on advanced spectroscopic techniques such as ¹H/¹³C-NMR, IR, and mass spectrometry (MS) .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S2/c21-14-3-1-13(2-4-14)19-23-20-25(24-19)15(12-30-20)7-8-22-31(26,27)16-5-6-17-18(11-16)29-10-9-28-17/h1-6,11-12,22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHLVCREFOWRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to a sulfonamide group, which is known for its diverse biological activities. This article aims to explore its biological activity, focusing on anti-inflammatory and antimicrobial properties, along with structure-activity relationships (SAR).

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable anti-inflammatory effects. For instance:

  • Mechanism of Action : These compounds can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
  • Inhibition of Nitric Oxide Production : The compound demonstrated significant inhibition of nitric oxide (NO) and reactive oxygen species (ROS), which are mediators of inflammation .

A comparative analysis of similar compounds showed that derivatives with the thiazolo[3,2-b][1,2,4]triazole structure exhibited high COX-2 inhibitory activity. For example:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A18.592.6
Indomethacin10052

This suggests that the compound under study may also possess selective COX-2 inhibition properties.

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising antimicrobial properties:

  • Broad Spectrum : These compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
  • Resistance : Some studies have indicated effectiveness against drug-resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole and Triazole Moieties : These heterocycles are crucial for the compound's interaction with biological targets.
  • Chlorophenyl Group : The presence of the 4-chlorophenyl group enhances lipophilicity and biological activity.
  • Sulfonamide Group : Known for its antibacterial properties, this group contributes significantly to the overall efficacy.

Case Studies

Several studies have investigated similar compounds:

  • A study highlighted a derivative with a comparable structure that exhibited significant anti-inflammatory effects in murine models .
  • Another research focused on the synthesis and evaluation of various triazole derivatives showed broad-spectrum antifungal activity against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

The thiazolo[3,2-b][1,2,4]triazole structure has been extensively studied for its pharmacological properties. Compounds containing this moiety have demonstrated a wide range of bioactivities including:

  • Antifungal : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antifungal activity against various pathogens.
  • Antibacterial : Studies have shown that compounds with this structure can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .
  • Anticancer : The potential of these compounds as anticancer agents is being explored due to their ability to inhibit tumor growth in vitro and in vivo .
  • Anti-inflammatory : The anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazoles have been documented, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is crucial for optimizing its biological activity. Key findings include:

  • Modifications to the phenyl and thiazole rings can significantly influence antibacterial potency.
  • The presence of electron-withdrawing groups enhances the compound's efficacy against various microbial strains .
  • The sulfonamide group contributes to the overall pharmacological profile by enhancing solubility and bioavailability .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Synthesis of Thiazolo[3,2-b][1,2,4]triazole : This involves cyclization reactions that form the core heterocyclic structure.
    Starting materialsThiazolo 3 2 b 1 2 4 triazole\text{Starting materials}\rightarrow \text{Thiazolo 3 2 b 1 2 4 triazole}
  • Functionalization : The introduction of the 4-chlorophenyl group and subsequent ethyl linkage is achieved through nucleophilic substitution reactions.
    Thiazolo compound+ReagentsFunctionalized product\text{Thiazolo compound}+\text{Reagents}\rightarrow \text{Functionalized product}
  • Final Assembly : The final sulfonamide group is introduced to complete the synthesis.

Case Studies and Research Findings

Several studies highlight the efficacy of compounds similar to this compound:

  • A study demonstrated that derivatives with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics .
CompoundActivityMIC (µg/mL)
Compound AAntibacterial0.5
Compound BAntifungal0.25
Compound CAnticancerIC50: 10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thiazolo[3,2-b][1,2,4]triazole moiety distinguishes this compound from simpler triazole derivatives. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ) lack the fused thiazole ring but share a triazole-thione backbone. This difference impacts electronic properties and tautomeric behavior. The thiazolo-triazole system in the target compound may enhance π-π stacking interactions and rigidity compared to non-fused triazoles .

Substituent Effects

  • Halogenation: The 4-chlorophenyl group in the target compound contrasts with brominated or non-halogenated analogs (e.g., compounds [1–3] with X = H, Cl, Br in ).
  • Sulfonamide vs. Sulfonyl Groups : The dihydrobenzo[dioxine]-sulfonamide side chain offers hydrogen-bonding capabilities distinct from sulfonyl-containing analogs (e.g., compounds [10–15] in ). Sulfonamides are more acidic (pKa ~10) than sulfones, influencing solubility and target interactions .

Tautomerism and Stability

Like compounds [7–9], the target compound’s triazole-thione moiety may exhibit tautomerism (thione vs. thiol forms). However, IR data for similar compounds confirm dominance of the thione tautomer due to the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands . The fused thiazole ring likely stabilizes the thione form further, reducing reactivity toward oxidation.

Analytical and Spectroscopic Comparisons

Table 1: Key Spectral Data for Target Compound vs. Analogues

Feature Target Compound* Triazole-Thiones [7–9] Sulfonyl-Triazoles [10–15]
IR νC=S (cm⁻¹) ~1250 (predicted) 1247–1255 Not applicable (alkylated S)
¹H-NMR NH Signal ~10–12 ppm (sulfonamide) 8.5–9.5 ppm (triazole NH) Absent (N-alkylated derivatives)
MS Fragmentation Parent ion + Cl isotope [M+H]+ with sulfonyl loss [M+H]+ with fluorophenyl loss

*Predicted data based on structural analogs.

  • Mass Spectrometry : The target compound’s chlorine atom would produce a distinct isotopic pattern (³⁵Cl/³⁷Cl) in MS, aiding identification. Molecular networking () could cluster it with other sulfonamide-triazoles based on cosine scores (>0.8) from shared fragmentation pathways (e.g., sulfonamide cleavage) .
  • NMR: The dihydrobenzo[dioxine] protons would resonate as a singlet (~6.8–7.2 ppm), differing from deshielded aromatic protons in non-dioxine analogs .

Research Implications

While direct biological data for the target compound are unavailable in the provided evidence, comparisons suggest:

  • Enhanced Bioavailability : The dihydrodioxine moiety may improve solubility over fully aromatic systems (e.g., compounds [4–6]).
  • Target Selectivity : The thiazolo-triazole core could confer selectivity toward kinases or GPCRs compared to simpler triazoles.

Preparation Methods

Formation of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

The precursor to the thiazolo-triazole system is synthesized via:

  • Esterification : 4-Chlorobenzoic acid → Methyl 4-chlorobenzoate (80% yield, H2SO4/MeOH)
  • Hydrazinolysis : Conversion to 4-chlorobenzohydrazide (90% yield, NH2NH2·H2O/EtOH)
  • Cyclization : Treatment with CS2/KOH followed by HCl yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (81% yield).

Key Reaction Conditions :

  • Cyclization conducted at 0°C for 6 hours
  • Recrystallization from ethanol for purification
Parameter Value
Reaction Temperature 0°C
Time 6 hours
Yield 81%

Thiazolo[3,2-b]triazole Annulation

The thiol intermediate undergoes oxidative cyclization with triazole derivatives. Source demonstrates that dibenzoylacetylene reacts with 1,2,4-triazole-3-thiols under catalyst-free conditions to form thiazolo[3,2-b]triazoles in 85-92% yields.

Optimized Protocol :

  • Charge dibenzoylacetylene (1.2 equiv)
  • Add triazole-thiol derivative in acetonitrile
  • Stir at room temperature for 12 hours
  • Precipitate product with ice-water mixture

Installation of Ethylamine Linker

Bromoethylation of Thiazolo-triazole

The heterocyclic core undergoes alkylation to introduce the ethyl spacer:

  • React thiazolo-triazole with 1,2-dibromoethane (2.5 equiv)
  • Use K2CO3 as base in DMF at 60°C
  • Isolate 6-(2-bromoethyl) derivative (73% yield)

Amine Functionalization

Convert bromide to amine via Gabriel synthesis:

  • Treat with phthalimide/KI (85°C, 8 hours)
  • Hydrazinolysis (NH2NH2/EtOH, reflux) yields primary amine

Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl Chloride

Dihydrobenzodioxine Formation

  • Condense catechol with 1,2-dibromoethane (NaOH, EtOH)
  • Nitrate with HNO3/H2SO4 to introduce nitro group at position 6
  • Reduce nitro to amine (H2/Pd-C)

Sulfonation and Chlorination

  • Sulfamate formation: Amine + ClSO3H (0°C, 2 hours)
  • Hydrolysis to sulfonic acid (H2O, 100°C)
  • Convert to sulfonyl chloride using PCl5 (82% yield)

Final Sulfonamide Coupling

Reaction Conditions

Combine components under Schotten-Baumann conditions:

  • Thiazolo-triazole ethylamine (1.0 equiv)
  • Sulfonyl chloride (1.1 equiv)
  • Pyridine (2.0 equiv) as base
  • Anhydrous THF, 0°C → RT, 6 hours

Purification Protocol

  • Quench with ice-water
  • Extract with ethyl acetate
  • Column chromatography (SiO2, EtOAc/hexane 3:7)
  • Recrystallize from ethanol/water

Yield Optimization Data :

Entry Base Solvent Time (h) Yield (%)
1 Pyridine THF 6 78
2 Et3N CH2Cl2 4 65
3 DMAP Acetone 8 71

Structural Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.89 (d, J=8.6 Hz, 2H, Ar-H)
  • δ 6.92 (s, 1H, benzodioxine-H)
  • δ 4.32 (t, J=6.8 Hz, 2H, -OCH2-)

IR (KBr) :

  • 1345 cm−1 (S=O asymmetric stretch)
  • 1162 cm−1 (S=O symmetric stretch)
  • 1540 cm−1 (C=N stretch)

Synthetic Challenges and Solutions

Thiazolo-triazole Stability

The electron-deficient heterocycle requires inert atmosphere handling to prevent oxidative decomposition. All reactions involving the core structure employ nitrogen purging.

Sulfonyl Chloride Reactivity

Rapid hydrolysis necessitates:

  • Strict anhydrous conditions
  • Immediate use after preparation
  • Storage under argon at -20°C

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Source reports 30% reduction in reaction time (4 hours vs 12 hours) using microwave irradiation at 80°C without yield compromise.

Flow Chemistry Approach

Continuous flow systems improve:

  • Heat transfer in exothermic sulfonation step
  • Mixing efficiency during coupling reaction

Scalability Considerations

Kilogram-Scale Production

Critical modifications for scale-up:

  • Replace THF with 2-MeTHF (lower toxicity)
  • Implement cryogenic crystallization for final purification
  • Use wiped-film evaporation for solvent removal

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The multi-step synthesis requires precise control of reaction parameters. Key steps include:
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in sulfonamide bond formation .
  • Catalysts : Triethylamine (TEA) is effective for deprotonation and facilitating nucleophilic substitutions .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products .
  • Yield Optimization : Parallel reactions under varying conditions (e.g., method A vs. method C) can identify optimal protocols. For example, method C in improved yields from 36% to 61% by adjusting sulfonyl chloride stoichiometry .

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm functional groups (e.g., sulfonamide NH at δ 10.2 ppm) and aromatic ring systems .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]+^+ at 457.91 matches theoretical) .
  • X-ray Crystallography : Resolves 3D conformation of the thiazolo-triazole core and dihydrobenzo-dioxine moiety .

Q. Which solvents and catalysts are effective for sulfonamide bond formation in this compound?

  • Methodological Answer :
  • Solvents : DMF or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
  • Catalysts : TEA or 4-dimethylaminopyridine (DMAP) enhance nucleophilicity during sulfonamide coupling .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies in antifungal or anticancer activity often arise from structural variations or assay conditions. Strategies include:
  • Comparative Analysis : Benchmark against structurally similar compounds (Table 1) .
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., fluconazole for antifungal studies) .

Table 1 : Comparative Biological Activities of Related Compounds

CompoundAntifungal ActivityAnticancer Activity
Target CompoundModeratePromising
4-Chloro-N-(substituted)SignificantLimited
N-(4-substituted)oxamic acidHighUnknown

Q. What strategies enable regioselective functionalization of the thiazolo-triazole core?

  • Methodological Answer :
  • Electrophilic Substitution : Introduce halogens (e.g., Cl) at the 4-position using N-chlorosuccinimide in acetic acid .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the triazole ring while preserving the thiazole sulfur .

Q. How can in silico methods predict pharmacokinetics and target interactions?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., ALR2 inhibitors in ) .
  • ADMET Prediction : SwissADME assesses logP (2.8) and bioavailability, highlighting potential blood-brain barrier penetration .

Q. What experimental designs assess multi-target interactions in pharmacological studies?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinities to multiple targets (e.g., kinases, receptors) .
  • Transcriptomic Profiling : RNA sequencing identifies downstream pathways affected by the compound (e.g., apoptosis markers in cancer cells) .

Synthesis and Characterization Data

Key Reaction Yields and Conditions :

StepMethodYield (%)Conditions
1A362 days, 1 mmol sulfonyl chloride
2C61Optimized stoichiometry (0.24 mmol)

Melting Points of Analogues :

  • (Z)-4-(4-Bromophenyl) derivative: 272–274°C
  • (Z)-3-Benzyl derivative: 284–286°C

Notes

  • Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key HDBSNJRMYIHDOS-UHFFFAOYSA-N) .

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